molecular formula C14H12N6O2S B11481169 ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate

ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate

Cat. No.: B11481169
M. Wt: 328.35 g/mol
InChI Key: TZFYOGBDMRSOHW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate is a complex organic compound with a unique structure. This compound is characterized by its hexazatetracyclic core, which is a highly conjugated system, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate typically involves multi-step organic synthesis The process begins with the preparation of the hexazatetracyclic core, which is achieved through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound’s highly conjugated system allows it to interact with various biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate can be compared to other hexazatetracyclic compounds, such as:

    Naphthalenetetracarboxylic dianhydride: Used in organic electronics and photovoltaics.

    Naphthalenediimides: Known for their applications in energy harvesting and storage.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

IUPAC Name

ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate

InChI

InChI=1S/C14H12N6O2S/c1-2-22-10(21)7-23-14-19-18-13-17-16-11-8-5-3-4-6-9(8)15-12(11)20(13)14/h3-6,15H,2,7H2,1H3

InChI Key

TZFYOGBDMRSOHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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